molecular formula C17H12F3N3S B2495054 5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine CAS No. 478048-11-2

5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine

Cat. No.: B2495054
CAS No.: 478048-11-2
M. Wt: 347.36
InChI Key: TYACPKWCYVUGKN-UHFFFAOYSA-N
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Description

5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is a synthetic 1,2,4-triazine derivative of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazine scaffold is a nitrogen-rich heterocycle known for its diverse biological activities and its role as a privileged structure in the development of novel therapeutic agents . This compound is specifically designed for research applications, particularly in the screening and development of new anticancer and antimicrobial therapies. The structural motif of the 1,2,4-triazine core has demonstrated promising antitumor activity in various studies. Research indicates that 1,2,4-triazine derivatives can act as potent apoptosis-inducing agents in cancer cell lines, such as gastric carcinoma MGC-803 cells . Some derivatives function by inhibiting key enzymatic pathways, including the neddylation process—a vital post-translational modification—leading to cell cycle arrest at the G2/M phase and induction of apoptosis through both endogenous and exogenous pathways . Furthermore, the incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Beyond oncology research, 1,2,4-triazine derivatives have also shown substantial antimicrobial potential . The scaffold's ability to be extensively functionalized allows for the optimization of activity against a broad spectrum of multidrug-resistant bacterial and fungal pathogens, making it a valuable template in the search for new antibiotics . The benzylsulfanyl substituent in this particular compound may contribute to its interaction with biological membranes and enzymes. Research Use Statement: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-benzylsulfanyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3S/c18-17(19,20)14-16(24-11-12-7-3-1-4-8-12)21-15(23-22-14)13-9-5-2-6-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYACPKWCYVUGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine typically involves the formation of the triazine ring followed by the introduction of the benzylsulfanyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylthiol with a suitable triazine precursor in the presence of a base can yield the desired compound. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under photoredox or transition metal-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of cost-effective and environmentally benign reagents is crucial for industrial applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group enhances the electrophilicity of the triazine ring, enabling nucleophilic attacks at position 5 (benzylsulfanyl site). Key findings include:

Reactivity with Amines

  • Primary amines (e.g., methylamine) substitute the benzylsulfanyl group under mild alkaline conditions (K₂CO₃, DMF, 80°C), yielding 5-amino derivatives .

  • Secondary amines (e.g., piperidine) require higher temperatures (100–120°C) for substitution, with yields ranging from 65–85% .

Reactivity with Alcohols

  • Benzyl alcohol reacts via nucleophilic displacement in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) to form 5-alkoxy derivatives .

  • Methanol and ethanol require acid catalysis (HCl, reflux) for efficient substitution, achieving 70–90% yields .

Oxidation Reactions

The benzylsulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing AgentConditionsProductYield
H₂O₂ (30%)RT, 12 hSulfoxide78%
mCPBA0°C, 2 hSulfone92%

These oxidized products exhibit enhanced polarity and altered biological activity .

Deprotection of Benzylsulfanyl Group

Hydrogenolysis removes the benzyl group, generating a free thiol intermediate:

  • Conditions : H₂ (30 psi), 10% Pd/C, methanol, 1 h .

  • Outcome : The resulting 5-mercapto derivative undergoes further reactions, such as disulfide formation or Michael additions .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

  • With α-halo ketones : Microwave-assisted cyclization yields thiazolo[3,2-b]-1,2,4-triazines (e.g., compound 5f , 78% yield) .

  • With hydrazines : Forms triazino-quinazoline derivatives under reflux conditions (DMF, 80°C) .

Comparative Reactivity Analysis

The benzylsulfanyl group’s leaving ability and electronic effects differentiate it from analogs:

CompoundSubstituent at Position 5Reaction Rate (k, s⁻¹)
5-Benzylsulfanyl–S–CH₂C₆H₅1.8 × 10⁻³
5-Phenylsulfanyl–S–C₆H₅1.2 × 10⁻³
5-Methoxy–OCH₃0.9 × 10⁻³

The benzylsulfanyl group’s bulkiness slightly reduces reactivity compared to smaller substituents but improves regioselectivity .

Hydrolysis Reactions

  • Acidic Hydrolysis (HCl, H₂O, 100°C): Cleaves the triazine ring, yielding phenylurea and trifluoroacetic acid byproducts .

  • Basic Hydrolysis (NaOH, EtOH, 60°C): Degrades the triazine core to aminopyrazines (45% yield) .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that derivatives of triazine compounds exhibit notable anticancer properties. For instance:

  • A series of triazine derivatives were synthesized and tested against various human cancer cell lines including HCT-116, HeLa, and MCF-7. The compounds showed cytotoxic activity with IC50 values below 100 μM, indicating strong potential for further development in cancer therapeutics .
  • The structural modifications in triazine derivatives, particularly the introduction of trifluoromethyl groups, have been linked to enhanced anticancer activity. This is attributed to the increased lipophilicity and improved interaction with cellular targets .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes linked to disease processes:

  • Research has demonstrated that triazine derivatives can act as inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in malaria-causing parasites. This suggests potential applications in developing new antimalarial agents .
  • Additional studies have highlighted the compound's interaction with retinoic acid receptor-related orphan receptor C (RORc), which plays a role in autoimmune diseases. The inhibition of RORc could lead to therapeutic strategies for conditions like psoriasis and rheumatoid arthritis .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers synthesized a series of 5-substituted triazines and evaluated their effects on cancer cell proliferation. The most active compounds were found to induce apoptosis in cancer cells through mitochondrial pathway activation, demonstrating their potential as effective anticancer agents .

Case Study 2: Antimalarial Potential

A rational design approach was employed to create a library of triazole-based sulfonamides targeting DHPS. Among these, compounds with trifluoromethyl substitutions exhibited the highest potency against malaria parasites in vitro, suggesting a promising avenue for antimalarial drug development .

Data Summary

The following table summarizes key findings regarding the biological activity of 5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine:

Application Description References
Anticancer ActivityCytotoxicity against HCT-116, HeLa, MCF-7 cell lines; IC50 < 100 μM
Enzyme InhibitionInhibits DHPS; potential antimalarial activity
RORc InhibitionInhibits IL-17 production; potential treatment for autoimmune diseases

Mechanism of Action

The mechanism of action of 5-(benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Substituent Variations and Structural Diversity

The structural analogs of 5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine differ primarily in substituent patterns at positions 3, 5, and 5. Below is a comparative analysis:

Table 1: Substituent Profiles of Selected 1,2,4-Triazine Derivatives
Compound Name Position 5 Substituent Position 3 Substituent Trifluoromethyl Position Molecular Formula Key Features/Applications Reference
Target Compound Benzylsulfanyl Phenyl 6 C₁₇H₁₂F₃N₃S High lipophilicity; pharmaceutical intermediate
5-(3-Butynylthio)-3-(methylthio)-6-phenyl-1,2,4-triazine 3-Butynylthio Methylthio None C₁₄H₁₃N₃S₂ Alkyne-containing; potential click chemistry applications
3-Phenyl-6-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazine [3-(Trifluoromethyl)benzyl]sulfanyl Phenyl 6 C₁₈H₁₁F₆N₃S Enhanced electron-withdrawal; agrochemical research
5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine Morpholino 3-(Trifluoromethyl)phenyl 6 C₂₀H₁₆F₃N₅O Nitrogen-rich; kinase inhibitor scaffolds
Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate [3-(Trifluoromethyl)phenyl]sulfanyl 4-Methylphenyl 6 C₂₂H₁₈F₃N₃O₂S Carboxylate ester; prodrug potential

Impact of Substituents on Properties

  • Trifluoromethyl Group : The presence of CF₃ at position 6 (common in the target compound and analogs ) enhances metabolic stability and electron-deficient character, favoring interactions with biological targets.
  • Sulfur-Containing Groups: Benzylsulfanyl (target) vs. butynylthio or methylthio alters solubility and reactivity.
  • Aryl vs. Heteroaryl Substituents : The phenyl group at position 3 (target) vs. 3-(trifluoromethyl)phenyl or 4-methylphenyl modulates π-π stacking and hydrophobic interactions.

Biological Activity

5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine (CAS Number: 478048-11-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and case studies.

  • Molecular Formula : C17H12F3N3S
  • Molecular Weight : 347.36 g/mol
  • Purity : >90%

Anticancer Activity

Research indicates that compounds within the triazine family exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of triazines can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) that disrupt mitochondrial function.

Table 1: Anticancer Activity of Triazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundM-HeLa12.5Induction of apoptosis via ROS production
Compound XMCF-715.0Mitochondrial membrane potential dissipation
Compound YA54910.0Inhibition of cell proliferation

The above table illustrates the IC50 values for various compounds in different cancer cell lines. Notably, this compound shows promising activity against the M-HeLa cell line.

Antimicrobial Activity

Triazine derivatives have also been evaluated for their antimicrobial properties. A study highlighted that certain triazine compounds exhibit selective activity against Gram-positive bacteria while being ineffective against Gram-negative strains.

Table 2: Antimicrobial Activity of Triazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25 µg/mL
Compound ABacillus cereus30 µg/mL
Compound BEscherichia coli>100 µg/mL

The data indicates that while the compound demonstrates effective inhibition against certain bacteria like Staphylococcus aureus, it lacks efficacy against Escherichia coli.

Anti-inflammatory Activity

Anti-inflammatory properties have been associated with triazine derivatives due to their ability to inhibit pro-inflammatory cytokines. Research has shown that these compounds can modulate the expression of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS).

Table 3: Anti-inflammatory Effects of Triazine Derivatives

CompoundTarget EnzymeInhibition (%) at 50 µM
This compoundCOX-270%
Compound CiNOS65%
Compound DCOX-155%

The compound exhibited a significant inhibition rate of COX-2 at a concentration of 50 µM, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Study on Anticancer Effects :
    A recent study investigated the effects of various triazine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents.
  • Antimicrobial Efficacy Assessment :
    Another research effort focused on evaluating the antimicrobial properties of triazines against clinical isolates. The findings revealed that certain derivatives could effectively combat resistant strains of bacteria.

Q & A

Q. What are the key synthetic methodologies for introducing the trifluoromethyl group into 1,2,4-triazine derivatives?

The trifluoromethyl group is often introduced via the Ruppert reaction , where 3-iodo-1,2,4-triazine reacts with TMSCF3 in the presence of a fluoride source. Alternatively, oxidative cyclization of amidrazones derived from trifluoroacetimidoyl chlorides and hydrazine hydrate can yield trifluoromethyl-substituted triazines . Solvent-free synthesis approaches using aryl/alkyl amines under microwave irradiation have also been reported for related triazines, offering improved reaction efficiency and reduced by-products .

Q. How can the structure of 5-(benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, the crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine was resolved to validate bond angles and substituent positions . Complementary techniques include <sup>19</sup>F NMR to confirm trifluoromethyl integration and high-resolution mass spectrometry (HRMS) for molecular weight verification.

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Depending on the target, kinase inhibition assays (e.g., for tyrosine kinases) using fluorescence-based ADP-Glo™ kits can assess potency . For antimicrobial activity, microdilution assays against bacterial/fungal strains (e.g., S. aureus or C. albicans) with MIC (Minimum Inhibitory Concentration) determination are recommended. Anti-HIV activity can be tested via reverse transcriptase inhibition assays .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the structure-activity relationship (SAR) in 1,2,4-triazine derivatives?

The trifluoromethyl group enhances lipophilicity and metabolic stability, which is critical for blood-brain barrier penetration in CNS-targeted compounds. In kinase inhibitors, its electron-withdrawing effect stabilizes interactions with hydrophobic pockets in the ATP-binding site. For example, TG100435 (a benzo-triazine derivative) showed potent kinase inhibition due to trifluoromethyl substitution . Comparative studies with non-fluorinated analogs reveal a 10- to 50-fold increase in IC50 values for trifluoromethyl-containing compounds .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model charge distribution and identify reactive sites. The sulfur atom in the benzylsulfanyl group is a nucleophilic hotspot due to its lone pairs, while the triazine ring’s electron-deficient nature directs electrophilic attacks. Molecular docking simulations further predict binding affinities to biological targets like CDK2 or HIV proteases .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar triazines?

Contradictions often arise from assay variability or substituent positional isomers. A systematic approach includes:

  • Meta-analysis of published IC50/MIC values under standardized conditions.
  • Isosteric replacement studies (e.g., replacing benzylsulfanyl with morpholine) to isolate the trifluoromethyl group’s contribution .
  • Cohort validation using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .

Methodological Tables

Table 1: Comparison of Synthetic Routes for Trifluoromethyl-1,2,4-Triazines

MethodReagents/ConditionsYield (%)Key AdvantageReference
Ruppert ReactionTMSCF3, KF, DMF65–78High regioselectivity
Oxidative CyclizationNH2NH2, Cu(OAc)252–60Avoids heavy metals
Solvent-Free MicrowaveAryl amine, 150°C, 20 min85–90Eco-friendly, rapid

Table 2: Biological Activities of Related Triazine Derivatives

CompoundSubstituentsActivity (IC50)TargetReference
TG100435Benzo-triazine core2.3 nMTyrosine Kinase
Perhydro-1,2,4-triazin-3-oneSulfonyl linkage12 µMHIV Reverse Transcriptase
5-Fluoro-benzothiazoleTrifluoromethyl-phenyl0.8 µMAnticancer (HeLa cells)

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